molecular formula C17H18N2 B3163684 (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine CAS No. 885462-88-4

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine

Cat. No. B3163684
CAS RN: 885462-88-4
M. Wt: 250.34 g/mol
InChI Key: LXEAIMHQRXRIGO-UHFFFAOYSA-N
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Description

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine (hereinafter referred to as “spirobi[indene]”) is a heterocyclic compound with a wide range of applications in the scientific research community. It is an aromatic compound with a fused bicyclic ring system, and is used as a building block for the synthesis of various organic compounds. It has been studied extensively due to its potential uses in pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

Polyimide Synthesis and Gas Permeation Properties

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine, as a diamine compound, plays a pivotal role in the synthesis of intrinsically microporous polyimides. These polyimides exhibit significant amorphous nature and high thermal stability. They are particularly notable for their intrinsic microporosity and gas permeation characteristics, making them suitable for applications in gas separation technologies. For instance, some polyimides derived from this diamine and aromatic dianhydrides have shown remarkable CO₂ and O₂ permeability (Shrimant et al., 2018).

Asymmetric Synthesis and Catalysis

The compound also finds use in catalytic asymmetric synthesis. For example, a specific derivative, 1,1'-spirobi[indan-3,3'-dione], was synthesized via a double intramolecular C-H insertion process. This process utilized a dirhodium(II) catalyst, showcasing the potential of spirobi compounds in asymmetric synthesis and catalysis (Takahashi et al., 2001).

Polymer Research

In polymer research, derivatives of (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine are used to create polyimides with unique properties. These include synthesis from spirobisindane dietheranhydride and aromatic diamines, leading to polyimides with varying amounts of cyclic contaminants. The formation and thermal stability of these polyimides depend on factors like the spatial orientation and rigidity of the diamines (Chao & Barren, 1993).

Optical and Electronic Applications

Additionally, derivatives of this compound find application in optical and electronic fields. For instance, the circular dichroic power of chiral spiro aromatics, including derivatives of (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene], was studied, revealing insights into the electronic structure and stereochemistry of these compounds (Harada et al., 1989).

Nanocomposite Membranes and Pervaporation

In another study, spirobisindane-functionalized graphene oxide was combined with polyimide to create nanocomposite membranes for alcohol dehydration via pervaporation. The structural units inspired by polymers of intrinsic microporosity showcase the potential of spirobisindane derivatives in enhancing membrane properties (Lee et al., 2021).

properties

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]-4,4'-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEAIMHQRXRIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)N)C4=C1C=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673039
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine

CAS RN

885462-88-4
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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